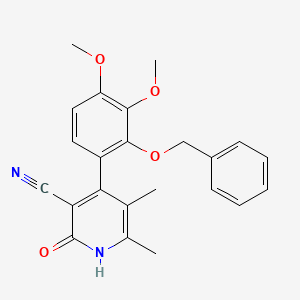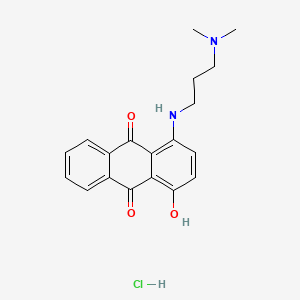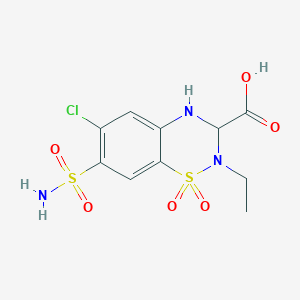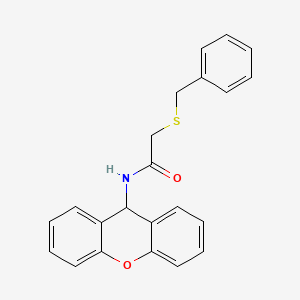![molecular formula C15H18BrNO2 B14002906 Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a benzyl group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carboxylate typically involves multiple steps One common method includes the bromination of 2-azabicyclo[22The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: Contains a Boc-protected amine group instead of a benzyl group .
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Similar structure but lacks the methyl ester group.
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure with a different ester group.
Uniqueness
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity. The presence of the methyl ester and benzyl groups differentiates it from other similar compounds, offering unique opportunities for chemical modifications and applications .
Propiedades
Fórmula molecular |
C15H18BrNO2 |
|---|---|
Peso molecular |
324.21 g/mol |
Nombre IUPAC |
methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-19-15(18)12-7-11-9-17(14(12)13(11)16)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
Clave InChI |
YNHAMFHSZCNLPH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CN(C1C2Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)

![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)




![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
